

In-Depth Technical Guide to 3,5-Dimethyl-3-heptene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dimethyl-3-heptene

Cat. No.: B165669

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **3,5-Dimethyl-3-heptene**. The information is intended to support research and development activities where this compound may be of interest.

Core Chemical Data

3,5-Dimethyl-3-heptene is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[\[1\]](#)[\[2\]](#) It exists as a mixture of cis and trans isomers. The specific stereoisomer, (E)-3,5-dimethylhept-3-ene, is also commercially available.

Property	Value	Source
CAS Number	59643-68-4 ((E)-isomer)	[1] [2]
19549-93-0 (cis/trans mixture)	[3]	
Molecular Formula	C ₉ H ₁₈	[1] [2]
Molecular Weight	126.24 g/mol	[3] [4]
IUPAC Name	3,5-dimethylhept-3-ene	[3]
Physical State	Liquid	[4]
Color	Colorless	[4]
Specific Gravity	0.73	[4]

Synthesis of 3,5-Dimethyl-3-heptene

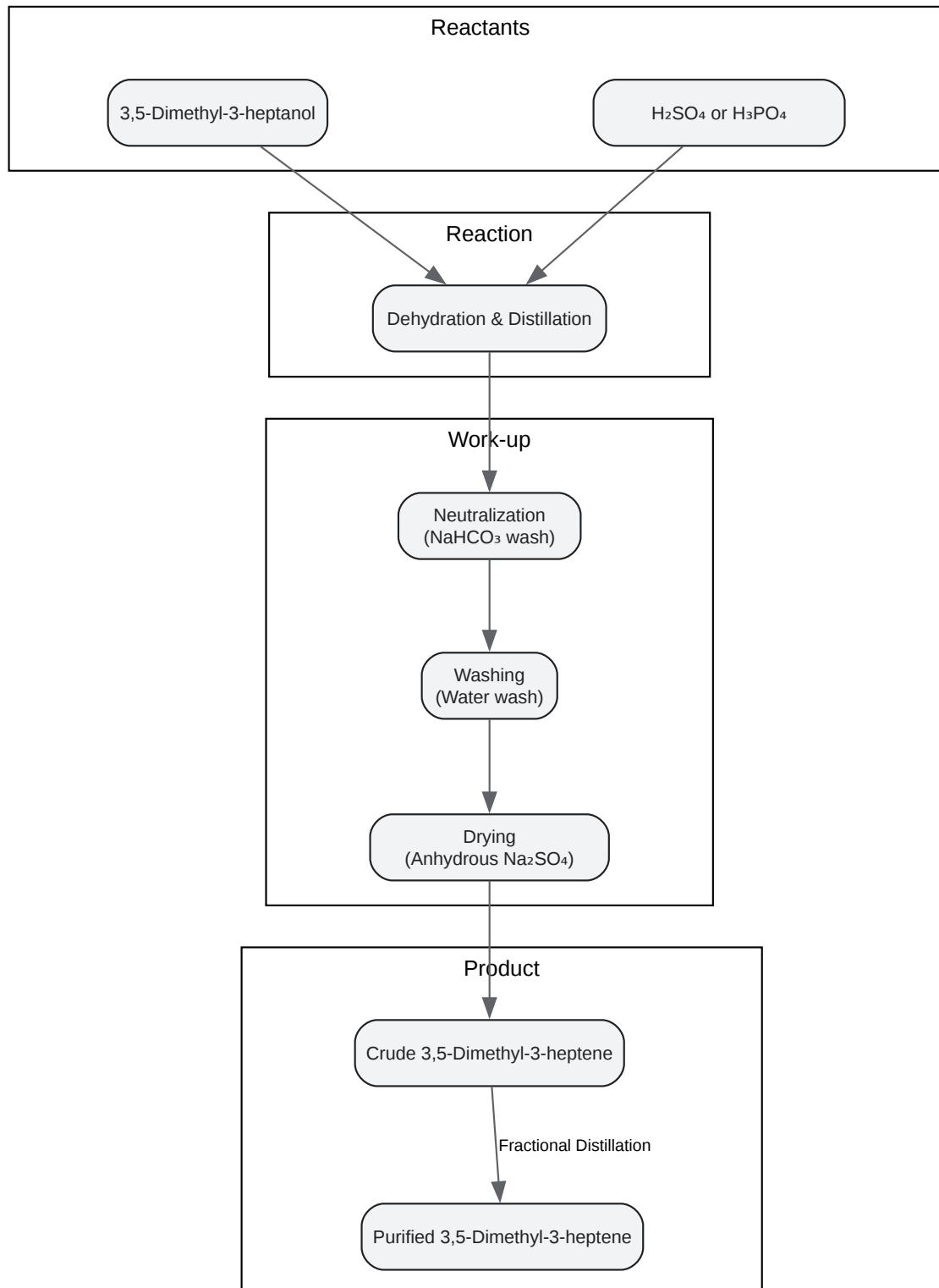
A common and effective method for the synthesis of **3,5-Dimethyl-3-heptene** is the acid-catalyzed dehydration of 3,5-dimethyl-3-heptanol. This elimination reaction proceeds via a carbocation intermediate, and due to the structure of the precursor alcohol, can lead to a mixture of alkene isomers.

Experimental Protocol: Dehydration of 3,5-Dimethyl-3-heptanol

This protocol is adapted from general procedures for the dehydration of secondary and tertiary alcohols.

Materials:

- 3,5-dimethyl-3-heptanol
- Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
- Anhydrous sodium sulfate (Na₂SO₄)
- Saturated sodium bicarbonate solution (NaHCO₃)


- Deionized water
- Round-bottom flask
- Distillation apparatus
- Separatory funnel
- Erlenmeyer flasks
- Heating mantle

Procedure:

- Reaction Setup: In a round-bottom flask, place 3,5-dimethyl-3-heptanol and a catalytic amount of concentrated sulfuric acid or phosphoric acid. Add a few boiling chips.
- Dehydration: Assemble a simple distillation apparatus with the round-bottom flask. Heat the mixture gently using a heating mantle to initiate the dehydration reaction.
- Distillation: The alkene product, being more volatile than the starting alcohol, will distill over with water. Collect the distillate in a receiving flask cooled in an ice bath.
- Work-up: Transfer the distillate to a separatory funnel.
- Neutralization: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Carefully vent the separatory funnel to release any pressure from CO₂ evolution.
- Washing: Wash the organic layer with deionized water.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
- Isolation: Decant or filter the dried liquid to obtain the crude **3,5-Dimethyl-3-heptene**.
- Purification: The product can be further purified by fractional distillation.

Synthesis Workflow

Synthesis of 3,5-Dimethyl-3-heptene

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3,5-Dimethyl-3-heptene** via alcohol dehydration.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds like **3,5-Dimethyl-3-heptene**.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column (e.g., non-polar DB-5 or similar).

Sample Preparation:

- Prepare a dilute solution of the **3,5-Dimethyl-3-heptene** sample in a volatile organic solvent (e.g., hexane or dichloromethane).

GC-MS Parameters (Typical):

- Injector Temperature: 250 °C
- Carrier Gas: Helium
- Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.
- Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 300.

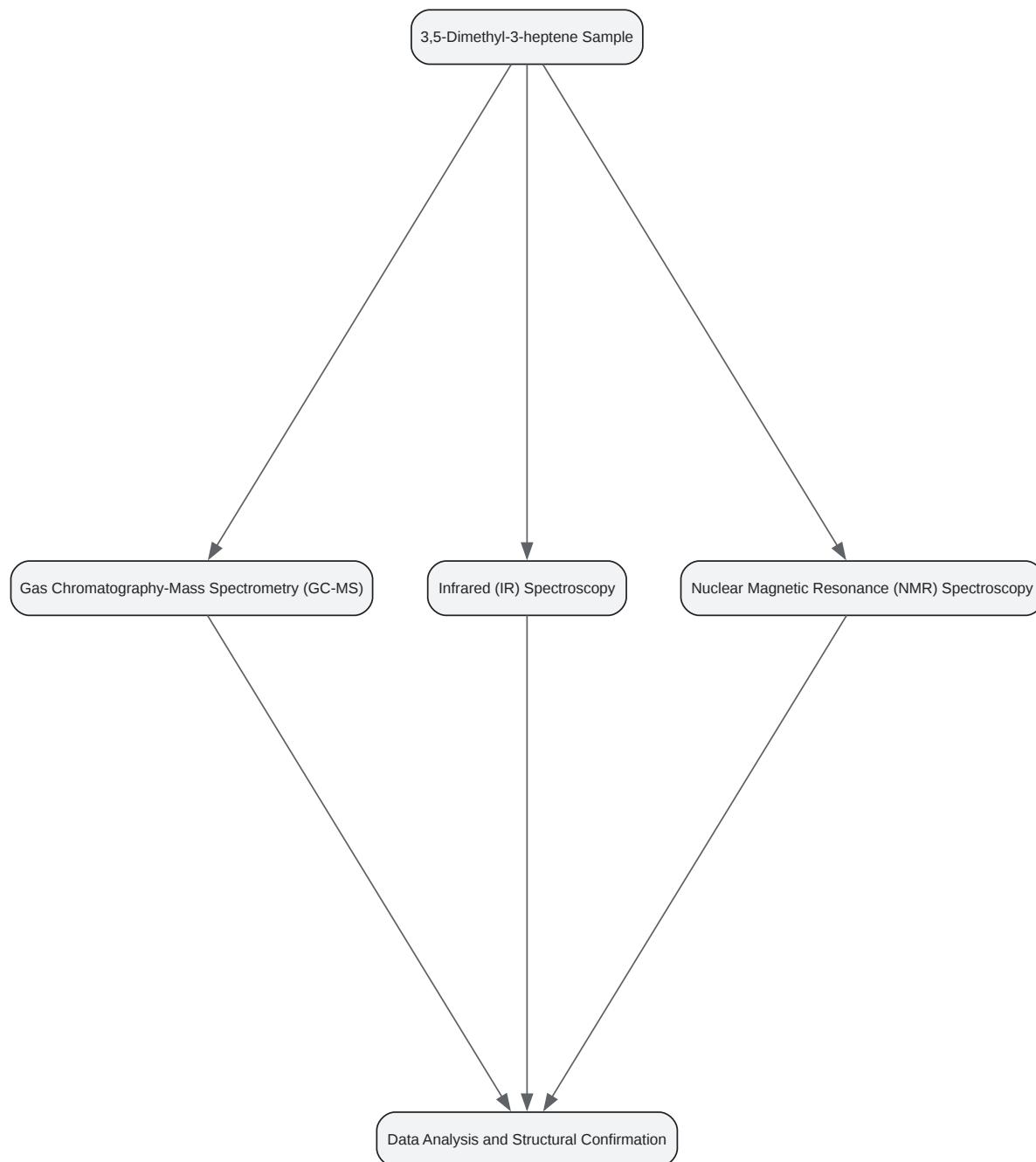
Expected Fragmentation:

The mass spectrum of **3,5-Dimethyl-3-heptene** will show a molecular ion peak (M^+) at m/z 126. The fragmentation pattern will be characterized by the loss of alkyl groups, leading to the formation of stable carbocations. Key fragments would be expected from the cleavage of bonds allylic to the double bond.

Spectroscopic Data

While specific, high-resolution spectra with assigned peaks for **3,5-Dimethyl-3-heptene** are not readily available in the public domain, general characteristic absorptions can be predicted based on its structure.

Infrared (IR) Spectroscopy:


- C-H stretch (alkane): ~2850-2960 cm^{-1}
- C=C stretch: ~1670-1640 cm^{-1} (may be weak for a tetrasubstituted alkene)
- C-H bend (alkane): ~1375-1450 cm^{-1}

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR:
 - Signals in the range of 0.8-1.0 ppm for the terminal methyl groups of the ethyl and propyl chains.
 - Signals around 1.6-1.7 ppm for the methyl groups attached to the double bond.
 - Signals in the range of 1.9-2.1 ppm for the methylene groups adjacent to the double bond.
 - The vinylic proton signal (if present in isomers) would be further downfield.
- ^{13}C NMR:
 - Signals for the sp^2 hybridized carbons of the double bond in the range of 120-140 ppm.
 - Signals for the sp^3 hybridized carbons of the alkyl groups in the range of 10-40 ppm.

Analytical Workflow

Analytical Workflow for 3,5-Dimethyl-3-heptene

[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of **3,5-Dimethyl-3-heptene**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,5-Dimethyl-3-heptene [webbook.nist.gov]
- 2. 3,5-Dimethyl-3-heptene [webbook.nist.gov]
- 3. 3,5-Dimethyl-3-heptene (cis-and trans-mixture) | C9H18 | CID 521894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 3,5-Dimethyl-3-heptene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b165669#3-5-dimethyl-3-heptene-cas-number\]](https://www.benchchem.com/product/b165669#3-5-dimethyl-3-heptene-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com